m-Xylene-d10

Catalog No.
S785884
CAS No.
116601-58-2
M.F
C8H10
M. Wt
116.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Xylene-d10

CAS Number

116601-58-2

Product Name

m-Xylene-d10

IUPAC Name

1,2,3,5-tetradeuterio-4,6-bis(trideuteriomethyl)benzene

Molecular Formula

C8H10

Molecular Weight

116.23 g/mol

InChI

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D

InChI Key

IVSZLXZYQVIEFR-ZGYYUIRESA-N

SMILES

CC1=CC(=CC=C1)C

Canonical SMILES

CC1=CC(=CC=C1)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H]

The exact mass of the compound m-Xylene-d10 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

m-Xylene-d10 (CAS: 116601-58-2) is the perdeuterated isotopologue of m-xylene, where all ten hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an indispensable tool in applications requiring the absence of proton signals, such as ¹H NMR spectroscopy, or a stable, mass-shifted internal standard for quantitative mass spectrometry. Its physical properties, including a boiling point of 138-139 °C and a density of approximately 0.95 g/mL, are similar to its non-deuterated counterpart, allowing it to function as a direct substitute in many physical and chemical processes while providing the unique benefits of isotopic labeling.

Substituting m-Xylene-d10 with standard, non-deuterated m-xylene is functionally impossible for its primary applications. In ¹H NMR spectroscopy, the abundant proton signals from a non-deuterated solvent would completely obscure the signals from the analyte, rendering the analysis useless. For its use as an internal standard in isotope dilution mass spectrometry, the lack of a mass shift means the standard cannot be distinguished from the analyte, making accurate quantification impossible. Furthermore, in mechanistic studies or advanced materials science, the kinetic isotope effect (KIE)—the difference in reaction rates between C-H and C-D bonds—is the entire basis for its use; substituting with the non-deuterated form eliminates the possibility of observing this effect.

Essential for Accurate Quantification in Complex Matrices via Isotope Dilution Mass Spectrometry

m-Xylene-d10 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of m-xylene and related BTEX compounds in environmental or biological samples. Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it co-elutes chromatographically and experiences the same sample extraction inefficiencies and matrix-induced ionization suppression or enhancement. However, its 10-Dalton mass difference allows a mass spectrometer to easily distinguish it from the target analyte. This approach, known as isotope dilution, corrects for analytical variability, enabling superior accuracy and precision compared to methods using structural analogs or no internal standard at all. For example, in a validated headspace GC-MS method for xylene isomers in blood, the use of deuterated standards like m-xylene-d10 was critical for achieving the necessary accuracy and precision for all three isomers.

Evidence DimensionAnalytical Accuracy & Precision
Target Compound DataEnables accurate quantification by correcting for matrix effects and sample loss.
Comparator Or BaselineStructural analog internal standards or external calibration, which cannot fully account for sample-specific variations.
Quantified DifferenceThe use of a SIL-IS is considered the 'gold standard' for mitigating analytical variability, significantly improving data reliability over other methods.
ConditionsLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for bioanalysis or environmental testing.

For regulated environmental testing or clinical bioanalysis, the improved accuracy and reproducibility provided by a deuterated internal standard is often a requirement for method validation and data acceptance.

Precursor for Enhanced-Lifetime Organic Electronics via Kinetic Isotope Effect

Deuteration of organic materials used in Organic Light-Emitting Diodes (OLEDs) is a proven strategy for extending device operational lifetime. The fundamental principle is the kinetic isotope effect (KIE): the carbon-deuterium (C-D) bond has a lower vibrational energy and is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes the molecule more resistant to degradation from high-energy excitons, particularly in blue OLEDs where operational energies can approach C-H bond dissociation thresholds. Studies have demonstrated that using deuterated precursors to synthesize host or emitter materials can increase device lifetimes by a factor of 2 to 8 compared to their non-deuterated counterparts. For example, a study on blue OLEDs using deuterated host materials showed up to an eight-fold increase in T90 lifetime (time to reach 90% of initial luminance) compared to devices with standard hydrogenated materials.

Evidence DimensionOLED Device Operational Lifetime (T90)
Target Compound DataPrecursors like m-Xylene-d10 can be used to synthesize materials that yield device lifetimes 2x to 8x longer.
Comparator Or BaselineIdentical OLED devices fabricated with materials synthesized from non-deuterated m-xylene.
Quantified DifferenceUp to 800% increase in T90 lifetime.
ConditionsBlue phosphorescent or TADF OLED devices under constant luminance testing.

For manufacturers of OLED displays and lighting, a longer operational lifetime is a critical performance metric and a major competitive differentiator, justifying the higher procurement cost of the deuterated precursor material.

Enabling High-Temperature and Polymer NMR Studies

For NMR analysis of polymers and other materials that require high temperatures to dissolve, the choice of solvent is critical. The solvent must have a high boiling point, be thermally stable, and effectively dissolve the analyte. m-Xylene-d10, with a boiling point of ~139°C, is a suitable solvent for moderately high-temperature NMR, particularly for nonpolar samples like polyolefins. Unlike more common deuterated solvents like Chloroform-d (b.p. 61°C) or Dichloromethane-d2 (b.p. 40°C), it remains liquid well above 100°C. Compared to other high-temperature aromatic solvents like Toluene-d8 (b.p. 111°C), m-Xylene-d10 offers a higher temperature range for experiments. This property is essential for quality control in polymer production, where determining parameters like xylene solubles in polypropylene is used to monitor physical properties.

Evidence DimensionBoiling Point / Useful Liquid Range for NMR
Target Compound Data139 °C
Comparator Or BaselineToluene-d8 (111 °C), Chloroform-d (61 °C)
Quantified Difference28 °C higher boiling point than Toluene-d8; 78 °C higher than Chloroform-d.
ConditionsAtmospheric pressure NMR experiments requiring elevated temperatures for sample dissolution.

This allows for the analysis of polymers and other materials that are insoluble at lower temperatures, a critical need in industrial R&D and quality control for materials like polypropylene.

Quantitative Bioanalysis of Xylene Metabolites

When developing and validating LC-MS/MS methods for monitoring occupational exposure or toxicological studies of m-xylene, this compound is the ideal internal standard. Adding a known quantity to blood or urine samples prior to extraction allows for precise correction of analyte loss and matrix effects, ensuring the generation of accurate, reproducible, and defensible data required for clinical or forensic applications.

Synthesis of Next-Generation Host Materials for Blue OLEDs

In the development of materials for high-performance OLED displays, m-xylene-d10 can be used as a deuterated building block or precursor. Its use in synthesizing host or emitter molecules enhances the stability of C-H bonds prone to degradation, directly translating to significantly longer device lifetimes—a key performance indicator for the consumer electronics market.

Quality Control of Polyolefins via High-Temperature NMR

For quality control labs in the polymer industry, m-Xylene-d10 serves as a high-boiling-point solvent for the NMR analysis of polypropylene and other polymers. It enables the dissolution of samples at elevated temperatures, allowing for the measurement of critical parameters like tacticity or the percentage of xylene-soluble amorphous content, which correlate directly with the material's physical properties and processability.

Elucidating Reaction Mechanisms via Kinetic Isotope Effect Studies

Research chemists studying the mechanisms of aromatic substitution or oxidation reactions can use m-Xylene-d10 to probe rate-determining steps. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if a C-H bond is broken in the key transition state, providing fundamental insights into the chemical transformation.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

M-Xylene-d10

Dates

Last modified: 08-15-2023

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